molecular formula C21H21N3O4 B2794038 N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921835-94-1

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2794038
CAS No.: 921835-94-1
M. Wt: 379.416
InChI Key: BIWQFVXXFUAULG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxy group, a methylphenyl group, and a pyridazine ring. The presence of these functional groups contributes to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with 4-methylphenylhydrazine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide.

    Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different chemical properties.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reaction conditions.

    Substitution: Substitution reactions can introduce new functional groups into the compound, leading to the formation of derivatives with potentially enhanced properties.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. In medicine, the compound has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as N-(2-ethoxyphenyl)-2-(4-methylphenyl)acetamide and N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine These compounds share some structural similarities but differ in their functional groups and overall chemical properties

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-17-8-6-5-7-16(17)22-21(26)20-18(27-3)13-19(25)24(23-20)15-11-9-14(2)10-12-15/h5-13H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWQFVXXFUAULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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